(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Overview
Description
“(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” is a chemical compound that is formed as an intermediate during the synthesis of 3- (tert -butyldimethylsilyl)oxy]propanal . It has a linear formula of C10H24O2Si .
Synthesis Analysis
The synthesis of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” involves the use of tert-butyldimethylsilyl groups. These groups are commonly used in organic chemistry due to their ability to protect functional groups and increase the efficiency of chemical reactions .
Molecular Structure Analysis
The molecular structure of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” consists of 36 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol . The molecular weight of the compound is 204.388 g/mol .
Chemical Reactions Analysis
“(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” is involved in various chemical reactions due to its functional groups. The tert-butyldimethylsilyl group can act as a protecting group, allowing for selective reactions to occur at other parts of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL” are influenced by its molecular structure. It has a molecular weight of 204.388 g/mol and a linear formula of C10H24O2Si .
Scientific Research Applications
Synthesis of N-Heterocycles
The compound is utilized in the synthesis of N-heterocycles , which are fundamental structures in many natural products and pharmaceuticals. The tert-butyl(dimethyl)silyl group serves as a protective group that can be selectively removed after the synthesis of the desired heterocyclic framework .
Chiral Auxiliary in Stereoselective Synthesis
It acts as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. This application is crucial for creating compounds with specific optical activities, which is important in the development of drugs and other bioactive molecules .
Enantioselective Transformations
This compound is involved in enantioselective transformations, which are essential for producing enantiomerically pure substances. Such transformations are vital in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Protection of Alcohols
In synthetic chemistry, protecting groups like the tert-butyl(dimethyl)silyl group are used to protect functional groups like alcohols from reacting under certain conditions. This allows chemists to perform reactions on other parts of the molecule without affecting the protected part .
Material Science Applications
The tert-butyl group’s unique reactivity pattern is exploited in material science, particularly in the development of high-voltage lithium metal batteries. It can form a dense and flat solid-electrolyte interphase (SEI) layer on the lithium anode, improving the electrochemical reversibility and inhibiting dendrite growth .
Biological Relevance
The tert-butyl group’s role in biology is not to be overlooked. It is implicated in biosynthetic and biodegradation pathways and may have potential applications in biocatalytic processes due to its unique reactivity pattern .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLYVJZJYEJSM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471331 | |
Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL | |
CAS RN |
105859-45-8 | |
Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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